1-Ethoxypent-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

is 1-Ethoxypent-1-ene a stable compound

Compound Identification and Basic Data

The table below summarizes the key identifying information and physical property data for 1-Ethoxypent-1-ene [1].

| Property Type | Value |

|---|---|

| CAS Number | 5909-75-1 [1] |

| IUPAC Name | This compound [1] |

| Molecular Formula | C7H14O [1] |

| Molecular Weight | 114.19 g/mol [1] |

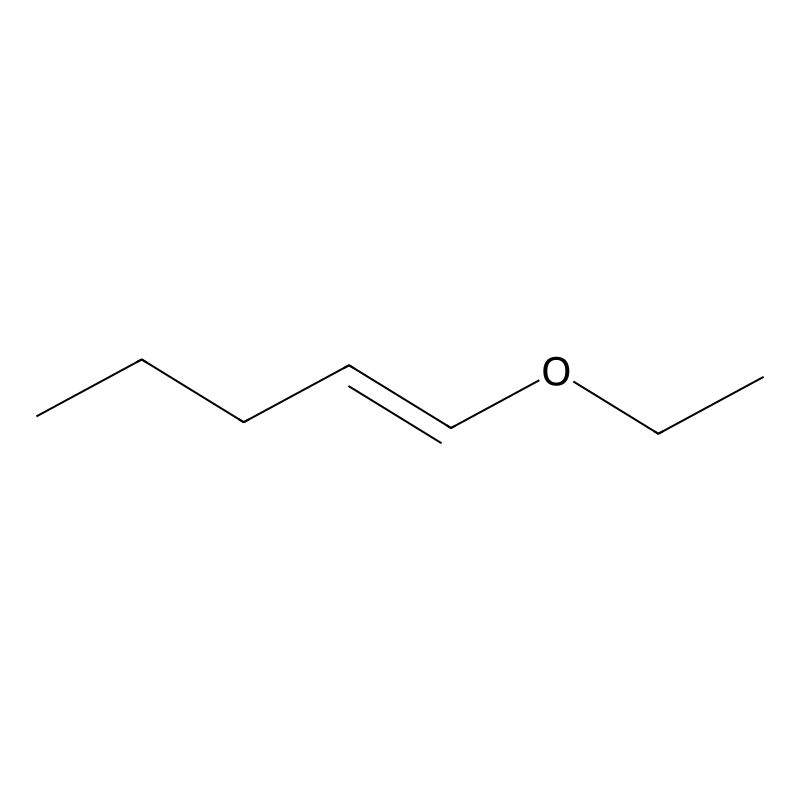

| Canonical SMILES | CCCC=COCC [1] |

| Density | 0.7±0.1 g/cm³ (estimated) [2] |

| Boiling Point | 29.9±3.0 °C (at 760 mmHg, for reference structure pent-1-ene) [2] |

Stability Analysis and Technical Evaluation

For a visual summary of the stability-influencing factors, the diagram below maps the key structural elements and their implications.

The stability profile is a function of its two key functional groups:

- Alkene Group Stability: The compound is a monosubstituted alkene, which has intermediate stability. Alkene stability increases with the degree of substitution (tetrasubstituted > trisubstituted > disubstituted > monosubstituted) due to hyperconjugation and electron-donating effects of alkyl groups [3]. This makes it less stable than its more substituted counterparts but still stable under standard conditions.

- Ether Group Stability: The ethoxy group is generally stable under basic and neutral conditions. However, enol ethers like this one are known to be susceptible to hydrolysis, especially in the presence of acid [2].

Experimental Handling and Stability Protocols

For researchers handling this compound, the following experimental considerations are critical.

Safety and Storage

The primary safety hazards are associated with its high flammability and potential toxicity.

- Storage: The compound should be stored in a cold environment, likely in a flammable materials cabinet or refrigerator [2]. Containers must be tightly sealed to prevent evaporation and exclude moisture and air.

- Safety Measures: Laboratory work should be conducted using standard personal protective equipment (PPE), including gloves and eyeshields. Use in a well-ventilated fume hood is advised [2].

Stability Assessment Methodologies

To experimentally verify the stability of this compound under specific conditions, you can employ the following protocols. The workflow for this assessment is outlined below.

- Thermal Stability: Monitor the pure compound at elevated temperatures (e.g., 40°C and 60°C) over time. Analyze samples periodically by GC-MS or TLC to detect decomposition products.

- Solution Stability: Determine the compound's stability in the solvent system planned for your reactions. Some solvents may promote decomposition over time.

- Hydrolytic Stability: Test stability under acidic and basic aqueous conditions. Even traces of acid in many common solvents can catalyze the hydrolysis of the enol ether, leading to the formation of pentanal and ethanol.

Key Takeaways for R&D

- Inherent Stability: this compound is a stable compound that can be handled and used in standard laboratory processes.

- Critical Consideration: Its principal vulnerability is acid-catalyzed hydrolysis. Successful use requires rigorously anhydrous and acid-free conditions.

- Handling: Treat it as a highly flammable and air-sensitive chemical, storing it under an inert atmosphere if possible for extended periods.

References

1-Ethoxypent-1-ene chemical identification and identifiers

Chemical Identification and Properties

The table below summarizes the core identifiers and calculated physical properties for 1-Ethoxypent-1-ene.

| Property Type | Value / Identifier |

|---|---|

| IUPAC Name | This compound [1] |

| Other Names | 1-Ethoxy-1-pentene [1] |

| CAS Registry Number | 5909-75-1 [1] |

| Molecular Formula | C7H14O [1] |

| Average Molecular Weight | 114.19 g/mol [1] |

| Exact Mass | 114.10446 g/mol [1] |

| Canonical SMILES | CCCC=COCC [1] |

| InChI Key | CAZZAKUBLDUZNK-UHFFFAOYSA-N [1] |

| Hydrogen Bond Donor Count | 0 [1] |

| Hydrogen Bond Acceptor Count | 1 [1] |

Structural Analysis

The SMILES notation CCCC=COCC reveals the structure: a pent-1-ene chain (CCCC=C) attached to an ethoxy group (-OCC) at the first carbon of the alkene.

Diagram: The primary functional groups in this compound are the terminal alkene (from the pent-1-ene backbone) and the ether group (from the ethoxy substituent).

Important Chemical Distinctions

It is crucial to differentiate this compound from other similarly named compounds:

- 1-ETHOXYPENTANE (CAS 17952-11-3): This is a saturated ether, meaning it lacks a double bond [2].

- 5-ETHOXY-1-PENTENE (CAS Not in results): This is a structural isomer where the ethoxy group is at the end of the chain, far from the double bond [3].

- PENT-1-ENE (CAS 109-67-1): This is the hydrocarbon backbone of the molecule without the ethoxy group [4] [5].

Guide for Researchers

For scientists in drug development, here are the key steps for identification and sourcing:

- Confirm Identity: Use the CAS Number 5909-75-1 for ordering and database searches to avoid confusion with isomers [1]

- Source the Compound: This chemical is listed as available for purchase from specialty chemical suppliers for research purposes [1]

- Plan Synthesis: Consider synthesis from pent-1-ene or pent-1-en-1-ol precursors using Williamson ether synthesis or other O-alkylation strategies

References

- 1. 5909-75- CAS -Ethoxy- 1 -pentene - Alfa Chemistry 1 1 [alfa-chemistry.com]

- 2. -ETHOXYPENTANE | 17952-11-3 [chemicalbook.com]

- 3. 5-Ethoxy- -pentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Pent- 1 - ene | CAS#:109-67- 1 | Chemsrc [chemsrc.com]

- 5. pent- 1 - ene : 109-67- CAS related... | chemsrc Number 1 [chemsrc.com]

1-Ethoxypent-1-ene as chemical intermediate in organic synthesis

Basic Chemical Data of 1-Ethoxypent-1-ene

The table below summarizes the available identification and physical property data for this compound [1] [2].

| Property | Value |

|---|---|

| CAS Number | 5909-75-1 [2] |

| IUPAC Name | This compound [2] |

| Molecular Formula | C7H14O [1] [2] |

| Molecular Weight | 114.19 g/mol [2] |

| Canonical SMILES | CCCC=COCC [2] |

| InChI Key | CAZZAKUBLDUZNK-UHFFFAOYSA-N [2] |

| Synonym | 1-Ethoxy-1-pentene [1] [2] |

Plausible Synthetic Applications and General Protocols

Although direct applications for this compound are not documented, its structure suggests potential reactivity. The molecule is an enol ether, characterized by an alkene group directly attached to an oxygen atom. This group is electron-rich, making it a potential participant as the "ene" component in Ene Reactions or as a substrate in other reactions involving electron-rich alkenes [3] [4].

Here are two major reaction types for which general protocols can be proposed.

The Ene Reaction

The ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a compound with an electron-deficient multiple bond (the enophile), resulting in the formation of a new sigma bond with migration of the double bond [3] [4].

- Reaction Workflow The diagram below outlines the general workflow for conducting an ene reaction.

Detailed Protocol: Lewis Acid-Catalyzed Ene Reaction This protocol is adapted from general methods for carbonyl-ene reactions [3].

Materials:

- Ene: this compound (e.g., 1.0 mmol).

- Enophile: An aldehyde like glyoxylic acid (1.2 mmol).

- Lewis Acid Catalyst: Dimethylaluminum chloride (Me2AlCl, 0.1-0.2 mmol).

- Solvent: Dichloromethane (DCM), dried over molecular sieves.

- Equipment: Flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), syringe pump, standard workup apparatus.

Procedure:

- Setup: Charge the Schlenk flask with this compound in anhydrous DCM and cool to 0°C.

- Catalyst Addition: Add the Lewis acid catalyst (e.g., Me2AlCl) dropwise via syringe. The solution may turn yellow.

- Reaction: Add the enophile (e.g., glyoxylic acid) dissolved in DCM dropwise over 15 minutes. Let the reaction stir and warm to room temperature. Monitor by TLC or GC-MS.

- Quench: After completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

- Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

- Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash chromatography on silica gel.

Notes: This reaction can proceed via a concerted but asynchronous mechanism or a stepwise pathway with a zwitterionic intermediate, depending on the reactivity of the components [3]. The use of a Lewis acid allows the reaction to proceed under much milder temperatures than the thermal version [3].

Radical Thiol-Ene Reaction

The radical thiol-ene reaction is a "click" chemistry reaction that adds a thiol across a double bond with anti-Markovnikov regioselectivity [5]. Enol ethers are highly reactive enes in this process [5].

- Reaction Workflow The following chart illustrates the steps and radical chain mechanism of the thiol-ene reaction.

Detailed Protocol: Photoinitiated Thiol-Ene Reaction This protocol follows the well-established radical mechanism [5].

Materials:

- Ene: this compound (1.0 mmol).

- Thiol: A functional thiol like 2-mercaptoethanol (1.0 mmol).

- Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 mmol).

- Solvent: (Optional) Anhydrous dichloromethane or methanol, or neat.

- Equipment: Quartz or Pyrex reaction vessel, UV lamp (typically 365 nm), magnetic stirrer.

Procedure:

- Setup: In a vial, dissolve or mix this compound, the thiol, and the photoinitiator. If used, ensure the solvent is degassed with an inert gas for 10-15 minutes to minimize oxygen inhibition.

- Reaction: Place the vial under a UV lamp and stir vigorously. Irradiate for 1 to 6 hours, monitoring reaction progress by TLC or GC-MS.

- Workup: After completion, concentrate the mixture under reduced pressure.

- Purification: Purify the crude product via flash chromatography to isolate the thioether product.

Notes: The reaction is a chain process. The anti-Markovnikov product is formed due to the stability of the intermediate carbon-centered radical, which favors addition at the terminal carbon of the enol ether [5]. This reaction is highly efficient and often quantitative.

Key Considerations for Experimental Design

- Lewis Acid and Solvent Compatibility: In Lewis acid-catalyzed ene reactions, the choice of solvent is critical. Halocarbons like DCM are preferred, while ethereal solvents (THF, diethyl ether) will coordinate to the Lewis acid and deactivate it [3].

- Handling of Reagents: Many Lewis acids used in ene reactions (e.g., alkylaluminum halides) are moisture-sensitive and pyrophoric. They must be handled under a strict inert atmosphere using standard Schlenk techniques [3].

- Competing Reactions: Be aware of potential side reactions. Under thermal conditions, enol ethers like this compound can be prone to hydrolysis or polymerization [3]. In thiol-ene reactions, oxygen can act as an inhibitor by scavenging thiyl radicals, so degassing is recommended [5].

Conclusion

While This compound lacks specific documented applications in the available literature, its structure as an enol ether makes it a promising candidate for Ene reactions and radical Thiol-ene "click" chemistry. The detailed protocols provided for these reaction types, based on well-established general methods, offer a practical starting point for researchers aiming to explore its utility as a chemical intermediate. Success will depend on careful experimental execution, particularly in handling sensitive catalysts and optimizing reaction conditions for specific target molecules.

References

- 1. -Ethoxy- 1 -pentene | C7H14O | CID 12512189 - PubChem 1 [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 3. - Wikipedia Ene reaction [en.wikipedia.org]

- 4. : Definition, Example and Ene Reaction Mechanism [chemistrylearner.com]

- 5. Thiol- ene “click” reactions and recent applications in polymer and... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for 1-Ethoxypent-1-ene in Addition Reactions

Chemical Identifier and Property Analysis

Table 1: Chemical Profile of 1-Ethoxypent-1-ene

| Property | Value / Description |

|---|---|

| IUPAC Name | This compound [1] |

| CAS Number | 5909-75-1 [1] |

| Molecular Formula | C₇H₁₄O [1] |

| Molecular Weight | 114.19 g/mol [1] |

| Canonical SMILES | CCCC=COCC [1] |

| Critical Functional Groups | • Terminal Alkene (C=C): Site for electrophilic addition reactions. • Ether (-O-): Electron-donating group, influences regioselectivity. |

The core alkene functionality is characterized by a carbon-carbon double bond (C=C). The electron density of this bond is influenced by the adjacent ethoxy group (-OCH₂CH₃), an electron-donating group, which increases the electron density on the double bond and makes it susceptible to electrophilic addition reactions [2].

Fundamental Principles of Alkene Addition

An addition reaction is defined as a process where two or more molecules combine to form a single product, without the loss of any atoms. For alkenes, this involves the conversion of the weaker π-bond of the C=C into two new, stronger σ-bonds [3]. The most common pathway for alkenes is electrophilic addition, where an electron-deficient electrophile is initially attracted to and attacks the high-electron-density region of the double bond [2].

The general mechanism for electrophilic addition proceeds in two main steps [2]:

- The electrophile attacks the alkene's π-bond, forming a reactive intermediate (a carbocation) and a negative counterion.

- The nucleophilic counterion rapidly bonds to the carbocation, yielding the final addition product.

Predicted Addition Reactions and Protocols

The following section details the expected addition reactions for this compound, including experimental protocols. The presence of the ethoxy group adjacent to the double bond predicts high regioselectivity according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Hydrohalogenation (Reaction with Hydrogen Halides)

Application Note: This reaction is a direct method for synthesizing α-halo ethers. The electron-donating ethoxy group stabilizes the carbocation intermediate, ensuring high regioselectivity.

Table 2: Protocol for Hydrohalogenation with Hydrogen Bromide (HBr)

| Parameter | Specification |

|---|---|

| Reaction | This compound + Hydrogen Bromide (HBr) → 1-Bromo-1-ethoxypentane |

| Reaction Conditions | Room temperature, no catalyst required [2]. |

| Mechanism | Electrophilic Addition |

| Regioselectivity | Markovnikov addition |

| Materials | • this compound (e.g., 10 mmol). • Anhydrous Hydrogen Bromide gas (bubbled through the solution) or concentrated aqueous HBr (12 mmol). • Anhydrous diethyl ether or dichloromethane as solvent. | | Experimental Workflow | The diagram below outlines the experimental workflow for the hydrohalogenation protocol. |

Figure 1: Experimental workflow for the hydrohalogenation of this compound.

Predicted Mechanism:

- The proton (H⁺) from HBr acts as the electrophile, adding to the terminal carbon (C1) of the double bond. This generates a more stable, secondary carbocation at the C2 position, which is resonance-stabilized by the adjacent oxygen atom.

- The nucleophilic bromide ion (Br⁻) attacks the carbocation, forming the final product, 1-bromo-1-ethoxypentane.

Halogenation (Reaction with Halogens)

Application Note: This reaction is a key test for unsaturation and provides routes to vicinal dihalides, useful intermediates in synthesis. The reaction with bromine water results in decolorization, serving as a diagnostic tool [2].

Protocol: Halogenation with Bromine (Br₂)

- Materials: this compound, bromine water or a solution of Br₂ in an inert solvent (e.g., CCl₄ or CH₂Cl₂), sodium thiosulfate solution.

- Procedure: Dissolve the alkene (5 mmol) in 10 mL of solvent. Cool the solution in an ice bath. Add a solution of bromine (5.5 mmol) dropwise with stirring until the orange color persists. The initial orange-brown color will discharge as bromine adds across the double bond.

- Workup & Quenching: After the reaction is complete (monitored by TLC), carefully add a small amount of sodium thiosulfate solution to quench any excess bromine. Extract the mixture, wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Product: The expected product is 1,2-dibromo-1-ethoxypentane.

Acid-Catalyzed Hydration

Application Note: This protocol allows for the conversion of the alkene to an alcohol. While direct reaction with water is unfavorable, it proceeds efficiently with acid catalysis.

Protocol: Hydration via Reaction with Sulfuric Acid

- Materials: this compound, concentrated sulfuric acid (H₂SO₄), water.

- Procedure: CAUTION: Highly exothermic. Add concentrated H₂SO₄ dropwise to an ice-cooled mixture of the alkene in a suitable solvent. After the addition, stir at room temperature. Subsequently, carefully add water to the reaction mixture and heat if necessary [2].

- Product: The initial adduct with sulfuric acid is hydrolyzed upon addition of water. The final product is predicted to be 1-ethoxypentan-1-ol, following Markovnikov's rule (the hydroxyl group adds to the more substituted carbon).

Thiol-Ene "Click" Chemistry

Application Note: The thiol-ene reaction is a versatile "click" chemistry tool for constructing carbon-sulfur bonds, valuable in polymer and materials science, as well as bioconjugation. It proceeds via a radical mechanism with anti-Markovnikov regioselectivity [4].

Table 3: Protocol for Radical-Mediated Thiol-Ene Coupling

| Parameter | Specification |

|---|---|

| Reaction | This compound + R-SH → RS-CH₂-CH₂-(CH₂)₂-OCH₂CH₃ |

| Reaction Conditions | UV light (e.g., 365 nm), room temperature. |

| Mechanism | Radical Addition |

| Regioselectivity | Anti-Markovnikov (Thiyl radical adds to terminal carbon) |

| Materials | • this compound (10 mmol). • Alkyl thiol (e.g., 1-Dodecanethiol, 10 mmol). • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA), 1 mol%). | | Procedure | 1. Mix the alkene, thiol, and photoinitiator in a suitable solvent (e.g., THF) or neat. 2. Place the reaction vessel under a UV lamp and irradiate for 1-2 hours while stirring. 3. Monitor by TLC or NMR for thiol consumption. 4. Purify the product directly, typically requiring only minimal workup due to high conversion and lack of byproducts [4]. |

The reaction mechanism and logical relationship of thiol-ene chemistry are illustrated below.

Figure 2: Mechanism of the radical-mediated thiol-ene "click" reaction.

Safety and Handling Notes

- General Handling: All reactions should be conducted in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves and safety glasses.

- Chemical Specifics: this compound is a flammable liquid. Hydrogen halides are corrosive and toxic. Bromine is highly corrosive and a strong oxidizer. Concentrated mineral acids are extremely corrosive.

- Waste Disposal: Follow all institutional regulations for the disposal of organic solvents and halogenated waste.

Conclusion

This compound is a versatile synthon whose reactivity is dominated by its terminal alkene functionality, modulated by the adjacent ethoxy group. The protocols outlined herein—covering hydrohalogenation, halogenation, hydration, and thiol-ene coupling—provide researchers with reliable methodologies to functionalize this molecule. Its predictable regioselectivity in electrophilic additions and its compatibility with high-yielding "click" chemistry make it a valuable building block for synthesizing more complex ethers, haloethers, and thioethers in drug development and materials science.

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. of Alkenes: Definition, Example & Reactions Mechanism [studysmarter.co.uk]

- 3. : Definition, Examples, and Addition Reaction Mechanism [chemistrylearner.com]

- 4. Thiol- ene “click” reactions and recent applications in polymer and... [pubs.rsc.org]

1-Ethoxy-1-pentene: Handling and Storage Guidelines for Research and Development

Introduction

1-Ethoxy-1-pentene (CAS Registry Number: 5909-75-1) is an organic compound with the molecular formula C₇H₁₄O [1]. It is an enol ether, a class of compounds known for their reactivity and utility in organic synthesis, including applications in the development of pharmaceuticals and other fine chemicals. The canonical SMILES representation for the compound is CCCC=COCC [1]. This document provides detailed protocols for the safe handling, storage, and disposal of 1-Ethoxy-1-pentene, aimed at ensuring laboratory safety for researchers and scientists.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-Ethoxy-1-pentene. Please note that some specific hazard data (e.g., GHS pictograms) were not located in the search results and should be confirmed from a Safety Data Sheet (SDS).

Table 1: Chemical and Physical Data for 1-Ethoxy-1-pentene

| Property | Value | Source / Notes |

|---|---|---|

| CAS Number | 5909-75-1 | [1] |

| Molecular Formula | C₇H₁₄O | [2] [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | 1-ethoxypent-1-ene | [1] |

| Density | Not Found | Assume similar to flammable liquids. |

| Boiling Point | Not Found | - |

| Melting Point | Not Found | - |

| Flash Point | Not Found | Assume highly flammable. |

| Vapor Pressure | Not Found | - |

Hazard Identification

Although a complete hazard classification is not available in the search results, the structure of 1-Ethoxy-1-pentene suggests potential risks common to enol ethers and simple hydrocarbons.

- Flammability: This compound is likely highly flammable based on its similarity to compounds like pent-1-ene (C₅H₁₀), which has a flash point of -28.9 °C [3] [4]. It can readily form explosive mixtures with air.

- Health Effects: Specific health hazards (e.g., toxicity upon inhalation, skin contact, or ingestion) are not detailed. As a standard precaution, all chemicals should be treated as potentially harmful.

- Instability: Enol ethers can be sensitive to air and moisture, potentially leading to decomposition or polymerization. They are often incompatible with strong oxidizing agents [4].

Handling Procedures and Experimental Protocols

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory. While the exact requirements for 1-Ethoxy-1-pentene are not specified, the following PPE is recommended based on general safety practices for volatile, flammable liquids [4]:

- Eye Protection: Chemical splash goggles.

- Hand Protection: Gloves resistant to organic solvents (e.g., nitrile).

- Body Protection: Lab coat or laboratory apron.

- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a fume hood is required.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling 1-Ethoxy-1-pentene in a laboratory setting.

Protocol for Small-Scale Transfer

This protocol details the safe transfer of a small volume (e.g., 1-10 mL) of 1-Ethoxy-1-pentene for a typical laboratory experiment.

- Preparation: Conduct a pre-experiment risk assessment. Ensure a Class B fire extinguisher is accessible. Confirm that the fume hood is operational.

- Equipment: Use glass syringes or pipettes dedicated to this chemical. Ensure all containers are grounded to prevent static discharge.

- Procedure:

- Work within a certified fume hood with the sash at the recommended operating level.

- Inspect the source container for integrity.

- Slowly withdraw the required volume, avoiding rapid movements that could generate static electricity.

- Transfer the liquid carefully to the reaction vessel.

- Immediately reseal all containers.

Storage Protocols

Storage Conditions

Proper storage is critical to maintaining chemical integrity and laboratory safety.

- Location: Store in a cool, well-ventilated area, away from direct sunlight and heat sources [4].

- Container: Keep in a tightly sealed, air-tight container. Consider using containers with inert gas (e.g., nitrogen or argon) purging to prevent degradation by air and moisture.

- Compatibility: Store away from incompatible materials, especially strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) [4].

- Flammables Cabinet: Due to its anticipated high flammability, storage in a dedicated flammables cabinet is strongly recommended.

Inventory Management

- Labeling: Clearly label all containers with the full chemical name, CAS number, concentration, date received, and any specific hazards.

- Inspection: Regularly inspect storage areas and containers for signs of damage, leakage, or degradation.

- Quantity: Maintain the minimum quantity necessary for ongoing work.

Disposal and Waste Management

While specific procedures for 1-Ethoxy-1-pentene are not listed, the principles for disposing of organic chemical waste should be followed, as outlined in regulatory guidelines for hazardous materials [5].

- Segregation: Collect all waste containing 1-Ethoxy-1-pentene in a designated, properly labeled, and compatible container.

- Labeling: The waste container must be clearly marked with the contents ("Waste 1-Ethoxy-1-pentene").

- Regulatory Compliance: Adhere to all local, regional, and institutional regulations for the disposal of flammable and potentially toxic organic waste. Never dispose of it down the drain or in regular trash.

Emergency Procedures

- Spills: For small spills, immediately evacuate the area and increase ventilation (e.g., open windows, turn on fume hood). Wear appropriate PPE. Absorb the spill with a non-combustible material (e.g., vermiculite, sand) and place it in a closed container for disposal. For large spills, evacuate the area and call for emergency services.

- Fire: Use a CO₂ or dry chemical (Class B) fire extinguisher for fires involving this chemical. Do not use water, as it may be ineffective and spread the fire.

- Exposure:

- Inhalation: Move the affected person to fresh air.

- Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

- Seek medical attention in all cases of exposure and show the SDS to the physician.

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. -Ethoxy- 1 -pentene | C7H14O | CID 12512189 - PubChem 1 [pubchem.ncbi.nlm.nih.gov]

- 3. pent- 1 - ene CAS Number: 109-67- 1 related... | chemsrc [chemsrc.com]

- 4. Pent- 1 - ene | CAS#:109-67- 1 | Chemsrc [chemsrc.com]

- 5. Drafting of comprehensive harmonized regulatory for... guideline [jddtonline.info]

1-Ethoxypent-1-ene in complex molecule synthesis

Chemical Identifier Summary

The table below consolidates the key identifying information for 1-Ethoxypent-1-ene from the search results. Note that the substance appears under two very similar names that represent the same compound with the molecular formula C7H14O [1] [2] [3].

| Property | Value / Description |

|---|---|

| IUPAC Name | This compound [2] [4] |

| Other Names | 1-Ethoxy-1-pentene [1], 5-Ethoxy-1-pentene [3] |

| CAS Number | 5909-75-1 [2] |

| Molecular Formula | C7H14O [1] [2] [3] |

| Molecular Weight | 114.19 g/mol [2] |

| Canonical SMILES | CCCC=COCC [2] |

Information Gaps and Limitations

The search results lack the specific, detailed information required for your application notes:

- No Synthetic Protocols: The provided sources contain no detailed experimental procedures for synthesizing or using this compound.

- No Quantitative Data: There is no quantitative data on reactivity, yields, or reaction conditions involving this specific enol ether.

- No Application Context: The results do not describe the role of this compound in the synthesis of complex molecules or drugs.

How to Proceed with Your Research

Given the limitations of the search results, here are more effective strategies to find the specialized information you need:

- Use Specialized Databases: Search advanced scientific databases like SciFinder, Reaxys, or Scifinder-n. These platforms are designed to retrieve detailed reaction schemes, experimental procedures, and spectroscopic data from journal articles and patents, which are not typically found by general web searches.

- Refine Your Search Terms: When searching, use the compound's CAS Number (5909-75-1) for unambiguous results. Also, explore the chemistry of its broader class (enol ethers) and their applications in synthesis, as general protocols may be adaptable.

- Consult the Primary Literature: The most detailed methodologies will be found in original research articles. The specialized databases mentioned above are the most efficient way to locate this literature.

Experimental Workflow for Novel Compounds

Since specific protocols for this compound are unavailable, the following diagram outlines a general research workflow for developing applications of a novel or under-documented chemical compound. This workflow can serve as a logical guide for your project.

References

- 1. -Ethoxy- 1 -pentene | C7H14O | CID 12512189 - PubChem 1 [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 3. 5-Ethoxy- -pentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Write the IUPAC Name of the following. ) | StudyX [studyx.ai]

practical applications of 1-Ethoxypent-1-ene across industries

Chemical Profile of 1-Ethoxypent-1-ene

The table below summarizes the basic identifiers and physicochemical properties of this compound [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 5909-75-1 [1] |

| IUPAC Name | This compound [1] |

| Molecular Formula | C₇H₁₄O [1] |

| Molecular Weight | 114.19 g/mol [1] |

| Canonical SMILES | CCCC=COCC [1] |

| Boiling Point | Data not located for exact compound; related alkene Pent-1-ene boils at 29.9 °C [3] |

| Density | Data not located for exact compound; related alkene Pent-1-ene density is ~0.7 g/cm³ [3] |

| Flash Point | Data not located for exact compound; related alkene Pent-1-ene flash point is -28.9 °C [3] |

Safety and Handling

While specific hazard codes for this compound were not found, its structure suggests high flammability similar to Pent-1-ene, which carries the signal word "Danger" and hazard statements for extreme flammability (H224) and potential harm (H304) [3]. General safe handling practices should be followed.

Potential Research Applications and Context

Although direct industrial application notes were not available, the search results suggest several promising research contexts where this compound could be highly relevant.

Application in Organic Synthesis and Polymer Science

The enol ether functional group in this compound makes it a valuable intermediate in organic synthesis. One key application is in Ene-Yne Cross-Metathesis (EYCM) [4]. In reactions catalyzed by ruthenium carbene complexes, an alkene like this compound can react with an alkyne to produce 1,3-dienes, which are crucial building blocks for more complex molecules and polymers [4]. This is a powerful, atom-economical method for constructing conjugated diene systems.

Furthermore, the search results highlight a strong research focus on developing sustainable polymers from bio-based monomers [5]. While this compound itself was not mentioned, its structure is analogous to other terpenoid-derived acrylates. This suggests potential as a specialty monomer or co-monomer for creating novel polymers with specific properties.

Role in Drug Delivery and Nanomedicine

Functionalized enol ethers can be used to create pH-sensitive linkers in drug delivery systems. The ether linkage can be designed to hydrolyze in the slightly acidic microenvironment of tumors, triggering the release of an anticancer drug [6]. While the cited research used graphene oxide as the carrier platform [6], the underlying chemistry is applicable to other smart drug delivery systems.

Proposed Experimental Workflows

Here is a generalized experimental workflow for exploring the two potential applications discussed above.

Protocol 1: Ene-Yne Cross-Metathesis to 1,3-Dienes [4]

- Reaction Setup: In an inert atmosphere glove box, add this compound (1.0 equiv), a terminal alkyne (1.2 equiv), and the Grubbs 2nd generation catalyst (5 mol%) to dry dichloromethane.

- Reaction Execution: Seal the reaction vessel, remove it from the glove box, and stir at 40 °C for 12 hours.

- Work-up & Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product containing the 1,3-diene via flash column chromatography.

- Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm structure, regiochemistry (1,2- vs 1,3-disubstituted), and stereochemistry (E/Z isomerism) of the diene.

Protocol 2: Free Radical Copolymerization [5] [7]

- Polymerization Setup: In a sealed vial, combine this compound with a common vinyl monomer (e.g., styrene, methyl acrylate) at a chosen molar ratio. Add a thermal initiator like V-601 (1 mol%) and a solvent (e.g., toluene).

- Reaction Execution: Purge the mixture with nitrogen to remove oxygen, then heat at 70-80 °C for 6-24 hours.

- Work-up: After cooling, precipitate the polymer into a large volume of methanol. Filter and dry the polymer under vacuum to constant weight.

- Characterization: Use Size Exclusion Chromatography (SEC) to determine molecular weight (Mn) and dispersity (Đ). Employ NMR and FT-IR to determine copolymer composition and confirm incorporation of the monomer.

Future Research Directions

To better define the applications of this compound, future research could focus on:

- Material Properties: Systematically characterizing the thermal and mechanical properties of polymers derived from this compound.

- Biological Evaluation: Partnering with biology labs to test the efficacy and safety of drug delivery systems that use this compound as a pH-sensitive linker.

- Process Optimization: Scaling up the most promising synthetic routes and evaluating the compound's stability and performance under industrial conditions.

Conclusion

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. -Ethoxy- 1 -pentene | C7H14O | CID 12512189 - PubChem 1 [pubchem.ncbi.nlm.nih.gov]

- 3. Pent- 1 - ene | CAS#:109-67- 1 | Chemsrc [chemsrc.com]

- 4. BJOC - Ene –yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]

- 5. Radical polymerisation and thiol– ene post- polymerisation ... [pubs.rsc.org]

- 6. Applications of Graphene and Graphene Oxide in Smart Drug /Gene... [dovepress.com]

- 7. Radical chemistry in polymer science: an overview and recent advances [beilstein-journals.org]

Comprehensive Application Notes: Reactivity Profile and Synthetic Applications of 1-Ethoxypent-1-ene

Chemical Profile and Reactivity Overview

1-Ethoxypent-1-ene (C₇H₁₄O) represents a valuable enol ether compound characterized by an alkene functionality directly adjacent to an ethoxy group (-OCH₂CH₃). This distinctive electronic configuration confers significant electron-rich character to the double bond, making it a versatile intermediate in organic synthesis and pharmaceutical development. The oxygen atom donates electron density through resonance interaction with the π-system, creating a nucleophilic alkene that participates in diverse reaction pathways highly relevant to modern synthetic chemistry.

The molecular structure of this compound features a terminal vinyl ether system with a pentyl chain extending from one carbon of the double bond and an ethoxy group attached to the other. This arrangement creates pronounced electronic asymmetry across the double bond, leading to regioselective outcomes in various addition reactions. The compound falls into the broader category of enol ethers, which are renowned for their synthetic utility as carbon nucleophiles and their role in constructing complex molecular architectures. The reactivity profile of this compound encompasses several key pathways: electrophilic addition, conjugate addition reactions, pericyclic processes, and oxidation chemistry, each offering distinct advantages for synthetic applications.

Detailed Reaction Protocols

Electrophilic Addition Reactions

2.1.1 Protocol: Hydrohalogenation with Hydrogen Bromide

Table 1: Reaction Conditions for Hydrohalogenation

| Parameter | Specification |

|---|---|

| Substrate | This compound (1.0 equiv) |

| Reagent | Hydrogen bromide gas (1.1 equiv) |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0°C to 25°C |

| Reaction Time | 2-4 hours |

| Workup | Saturated sodium bicarbonate solution |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

Experimental Procedure:

- Begin by placing this compound (1.00 g, 7.8 mmol) in a dry round-bottom flask under nitrogen atmosphere.

- Add anhydrous diethyl ether (15 mL) and cool the solution to 0°C using an ice bath.

- Slowly bubble HBr gas through the solution via cannula for approximately 15 minutes.

- Monitor reaction progress by TLC (hexane/ethyl acetate 9:1) until complete consumption of starting material.

- Carefully quench the reaction with saturated sodium bicarbonate solution (10 mL) with stirring.

- Separate the organic layer and extract the aqueous layer with additional diethyl ether (2 × 10 mL).

- Combine organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to yield 1-bromo-1-ethoxypentane.

Mechanistic Insight: The reaction proceeds through regioselective Markovnikov addition where the electrophilic proton attacks the less substituted carbon of the double bond, generating a stabilized carbocation intermediate at the C1 position (adjacent to oxygen). Subsequent nucleophilic attack by bromide anion yields the α-alkoxy alkyl bromide product. This regiochemical outcome results from the resonance stabilization provided by the adjacent oxygen atom, which delocalizes the positive charge through donation of lone pair electrons.

Conjugate Addition (Michael Reaction) Pathways

2.2.1 Protocol: Michael Addition with α,β-Unsaturated Carbonyls

Table 2: Michael Addition Reaction Optimization

| Parameter | Condition A | Condition B |

|---|---|---|

| Michael Acceptor | Methyl vinyl ketone | Ethyl acrylate |

| Catalyst | BF₃·Et₂O (0.1 equiv) | TiCl₄ (0.2 equiv) |

| Solvent | Dichloromethane | Toluene |

| Temperature | -20°C | 0°C to 25°C |

| Reaction Time | 3-5 hours | 8-12 hours |

| Yield Range | 65-85% | 70-90% |

Experimental Procedure:

- Charge a flame-dried flask with this compound (1.28 g, 10.0 mmol) and anhydrous CH₂Cl₂ (20 mL) under nitrogen.

- Cool the solution to -20°C and add boron trifluoride diethyl etherate (0.13 mL, 1.0 mmol) dropwise.

- Slowly add the Michael acceptor (methyl vinyl ketone, 0.79 g, 11.0 mmol) dissolved in CH₂Cl₂ (5 mL) over 15 minutes.

- Stir the reaction mixture at -20°C for 1 hour, then gradually warm to room temperature over 2 hours.

- Monitor by TLC until completion, then quench with saturated sodium bicarbonate solution (10 mL).

- Extract with CH₂Cl₂ (3 × 15 mL), dry combined organic layers over Na₂SO₄, and concentrate.

- Purify by column chromatography to obtain the Michael adduct.

Mechanistic Insight: this compound functions as a carbon nucleophile in Michael reactions due to the electron-donating ethoxy group, which raises the HOMO energy of the alkene system. Under Lewis acid catalysis, the enolate formed through coordination to the Michael acceptor enhances the electrophilicity of the β-carbon, facilitating conjugate addition. This process represents a 1,4-addition pattern where the nucleophilic carbon of this compound attacks the β-position of the electron-deficient alkene system [1] [2].

Figure 1: Michael Addition Mechanism with this compound

Oxidation and Hydrolysis Reactions

2.3.1 Protocol: Ozonolysis to Aldehyde Fragments

Experimental Procedure:

- Dissolve this compound (1.00 g, 7.8 mmol) in dichloromethane (20 mL) and methanol (10 mL) in a dried flask.

- Cool the solution to -78°C using a dry ice/acetone bath.

- Bubble ozone gas through the solution until a persistent blue color appears.

- Sparge with oxygen for 5 minutes, then add dimethyl sulfide (1.5 mL, 20 mmol) at -78°C.

- Warm gradually to room temperature and stir for 4 hours.

- Concentrate under reduced pressure and purify by column chromatography to yield pentanal and ethyl formate.

Applications: This oxidative cleavage protocol provides a straightforward method for converting the enol ether into carbonyl fragments, useful for further elaboration in synthetic sequences. The resulting aldehydes serve as key intermediates for Wittig reactions, reductive aminations, and nucleophilic additions in pharmaceutical synthesis.

Pharmaceutical Applications

Tandem Reaction Sequences

The strategic implementation of tandem reactions using this compound enables rapid assembly of complex molecular frameworks commonly encountered in medicinal chemistry. The electron-rich nature of this enol ether permits participation in organocatalytic cascade processes similar to those documented for related systems [3]. These sequences often begin with Michael addition, followed by intramolecular cyclization, producing functionalized heterocyclic systems prevalent in pharmaceutical agents.

Table 3: Synthetic Applications in Drug Development

| Application Area | Target Structure | Role of this compound |

|---|---|---|

| Cardiovascular Agents | Dihydropyridine derivatives | Michael donor in conjugate addition-cyclization |

| Antiviral Compounds | Chromene analogs | Electron-rich dienophile in hetero-Diels-Alder |

| Central Nervous System | γ-Aminobutyric acid analogs | Precursor to carbonyl compounds via hydrolysis |

Synthetic Utility in Medicinal Chemistry

The versatility of this compound extends to its use as a chiral building block for enantioselective synthesis when combined with modern organocatalysts. The compound can engage in iminium-ion activation strategies with chiral secondary amine catalysts, enabling the construction of stereochemically complex fragments with potential biological activity. Furthermore, the hydrolytic lability of the enol ether functionality makes it a valuable protected aldehyde equivalent in multi-step syntheses, as it can be selectively deprotected under mild acidic conditions without affecting other sensitive functional groups.

Analytical and Characterization Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include vinyl protons between δ 3.5-4.5 (O-CH=CH-), ethoxy methylene at δ 3.7 (q, J = 7.0 Hz), ethoxy methyl at δ 1.2 (t, J = 7.0 Hz), and pentyl chain protons at δ 0.9-1.5.

- ¹³C NMR (CDCl₃, 100 MHz): Key resonances include the α-carbon to oxygen at δ 145-155, β-vinyl carbon at δ 85-95, ethoxy carbons at δ 60-65 (CH₂) and δ 15 (CH₃), and pentyl carbons between δ 14-35.

Mass Spectrometry:

- EI-MS: Molecular ion peak at m/z 114 [M]⁺, with characteristic fragment ions at m/z 86 [M - C₂H₄]⁺, m/z 71 [M - C₂H₅O]⁺, and m/z 57 [C₄H₉]⁺.

Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) Method:

- Column: DB-5 (30 m × 0.25 mm × 0.25 μm)

- Temperature program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

- Injection temperature: 250°C

- Detection: FID at 300°C

- Retention time: Approximately 8.5 minutes

Thin Layer Chromatography (TLC):

- Stationary phase: Silica gel 60 F₂₅₄

- Mobile phase: Hexane/ethyl acetate (9:1 or 4:1)

- Visualization: UV absorbance at 254 nm, charring with p-anisaldehyde stain

Safety and Handling Considerations

Stability and Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C in the dark. The compound is moisture-sensitive and may form explosive peroxides upon prolonged storage if not properly stabilized. Recommended storage includes the addition of 50-100 ppm of butylated hydroxytoluene (BHT) as inhibitor.

Laboratory Safety Precautions:

- Always handle in a well-ventilated fume hood with proper personal protective equipment

- Conduct compatibility tests before reactions with strong oxidizing agents

- Regularly test for peroxide formation if stored for extended periods

- Implement appropriate engineering controls and emergency procedures

First Aid Measures:

- Eye contact: Flush immediately with plenty of water for at least 15 minutes

- Skin contact: Wash thoroughly with soap and water

- Inhalation: Move to fresh air, provide oxygen if breathing is difficult

- Ingestion: Do not induce vomiting, seek immediate medical attention

Conclusion

This compound represents a versatile synthetic intermediate with demonstrated utility across diverse reaction paradigms, particularly in electrophilic additions, Michael reactions, and tandem processes. Its electron-rich alkene character, combined with the lability of the enol ether functionality, enables strategic applications in complex molecule synthesis, including pharmaceutical targets. The protocols outlined herein provide researchers with robust methodologies for exploiting the unique reactivity of this compound, while the safety considerations ensure appropriate handling in laboratory environments. Future directions may explore its use in emerging photocatalytic transformations and continuous flow processes to further expand its synthetic potential.

References

Chemical Identity of 1-Ethoxypent-1-ene

The table below summarizes the key identifying information and physical properties for 1-Ethoxypent-1-ene, which are crucial for selecting and developing a purification protocol [1] [2].

| Property | Value |

|---|---|

| CAS Number | 5909-75-1 [1] |

| IUPAC Name | This compound [1] |

| Other Names | 5-Ethoxy-1-pentene [2] |

| Molecular Formula | C₇H₁₄O [1] [2] |

| Molecular Weight | 114.19 g/mol [1] |

| Canonical SMILES | CCCC=COCC [1] |

| Boiling Point | Not specified in results |

| Density | Not specified in results |

A General Workflow for Purifying this compound

Due to the lack of specific methods, purifying this compound will require method development based on its chemical properties. The following workflow outlines a logical approach to separate and purify this compound from a typical reaction mixture.

Step 1: Preliminary Separation

- Liquid-Liquid Extraction: This is often the first step to separate the organic product from water-soluble impurities, catalysts, or salts. Based on its structure, this compound will be soluble in common organic solvents like diethyl ether or ethyl acetate. You would shake the crude mixture with one of these solvents and an aqueous solution in a separatory funnel. The target compound will partition into the organic layer, which can then be separated and collected [3].

Step 2: Bulk Purification

This is the key step for removing the main impurities, which are likely to be unreacted starting materials or side products.

- Distillation: This is a highly recommended technique for purifying liquid organic compounds. Given that one of its potential precursors, pent-1-ene, has a very low boiling point of 29.9°C [4], distillation is an excellent choice. You can separate this compound from other components based on differences in their boiling points.

- Flash Chromatography: If the impurities have similar boiling points, flash chromatography can be more effective. This technique separates compounds based on their polarity. The ether functional group in this compound gives it moderate polarity, which can be exploited to separate it from non-polar (e.g., hydrocarbon chains) or highly polar impurities [3].

Step 3: Final Polishing

- Drying and Filtration: After the bulk purification, the sample may contain trace amounts of water. To remove this, you can add a small amount of a drying agent (such as anhydrous magnesium sulfate or sodium sulfate) to the organic solution. Once the water is absorbed, the drying agent is removed by filtration, leaving behind a dry, purified product [3].

Frequently Asked Questions

Q1: What are the likely major impurities when synthesizing this compound? The most common impurities are typically unreacted starting materials. Based on its structure, these could include pent-1-ene (CAS 109-67-1) [4] or ethanol. The by-product of the synthesis reaction could also be present.

Q2: How can I confirm the purity of my sample after purification?

- Gas Chromatography (GC): This is the most direct method for assessing the purity of a volatile liquid compound. It can show you a chromatogram with peaks for your target compound and any remaining impurities.

- Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the molecular structure of the final product and indicate the presence of characteristic functional groups from impurities [3].

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. 5-Ethoxy- -pentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Protein Purification : Techniques and Protocols Explained [technologynetworks.com]

- 4. Pent- 1 - ene | CAS#:109-67- 1 | Chemsrc [chemsrc.com]

how to prevent 1-Ethoxypent-1-ene decomposition

Chemical Identification of 1-Ethoxypent-1-ene

The table below summarizes the key identifiers for this compound from the available data.

| Property | Description |

|---|---|

| IUPAC Name | This compound [1] |

| CAS Registry Number | 5909-75-1 [1] |

| Molecular Formula | C₇H₁₄O [1] [2] |

| Canonical SMILES | CCCC=COCC [1] |

| Molecular Weight | 114.19 g/mol [1] |

General Principles for Stabilizing Alkenes

While direct data on this compound is unavailable, alkene stability is generally influenced by specific factors. The following workflow outlines a logical approach to preventing decomposition, based on these general principles.

The stability of an alkene is primarily determined by its substitution pattern (more substituted alkenes are generally more stable), stereochemistry (trans alkenes are more stable than cis), and conjugation with other pi systems [3]. As a monosubstituted alkene, this compound can be considered less stable than its more substituted isomers [3].

The ether group oxygen is also a potential site for degradation, particularly in the presence of acids. The table below connects potential decomposition triggers with practical mitigation strategies.

| Potential Trigger | Rationale & Risks | Preventive Action |

|---|---|---|

| Strong Oxidizing Agents | Can attack the electron-rich C=C bond, leading to cleavage or uncontrolled reactions [4]. | Use high-purity reagents; exclude oxidizing agents during synthesis and storage. |

| Protic Acids | The ether oxygen can be protonated, and the molecule is susceptible to acid-catalyzed hydration of the alkene or polymerization. | Ensure reaction environment is neutral or basic; use acid-free glassware for storage. |

| Radical Species | Can initiate a chain reaction leading to polymerization or the formation of peroxides [5]. | Add radical inhibitors (e.g., BHT); store under an inert atmosphere; avoid unnecessary light exposure. |

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. 5-Ethoxy- -pentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Alkene Stability Increases With Substitution – Master Organic Chemistry [masterorganicchemistry.com]

- 4. Pent- 1 - ene | CAS#:109-67- 1 | Chemsrc [chemsrc.com]

- 5. BJOC - Difunctionalization of alkenes with iodine and tert-butyl... [beilstein-journals.org]

optimizing 1-Ethoxypent-1-ene reaction yields

Technical Support Center Framework

Here is a foundational structure you can use to build your technical support center, with the information that is currently available.

1. Core Compound Information This basic data is essential for any troubleshooting guide.

- IUPAC Name: 1-Ethoxypent-1-ene [1]

- CAS Number: 5909-75-1 [1]

- Molecular Formula: C7H14O [1]

- Molecular Weight: 114.19 g/mol [1]

- Canonical SMILES: CCCC=COCC [1]

2. Potential FAQ & Troubleshooting Sections Given the structure of this compound (an alkene with an ether group), you can anticipate issues in these areas. The tables below suggest common problems and general solutions based on established organic chemistry principles.

Table 1: Troubleshooting Low Reaction Yields & Byproduct Formation

| Problem & Symptoms | Potential Root Cause | Suggested Investigation & Solution |

|---|---|---|

| Low yield in synthesis; unwanted side products. | Acid-catalyzed isomerization: The double bond may migrate to form more stable internal alkenes [2]. | Use milder, non-acidic conditions or Lewis acid catalysts that are less prone to promoting isomerization [3]. |

| Polymerization of the alkene moiety during reactions. | Cationic or radical initiation from impurities or harsh conditions. | Strictly purify reagents, use inhibitors (e.g., BHT), and control reaction temperature [4]. |

| Competing reaction pathways (e.g., ene reactions). | The molecule can act as an "ene" due to its allylic hydrogen atoms [3] [5]. | Carefully select enophiles and reaction partners. Control temperature, as high temperatures favor the ene reaction [3]. |

Table 2: Troubleshooting Purification & Stability Issues

| Problem & Symptoms | Potential Root Cause | Suggested Investigation & Solution |

|---|---|---|

| Compound degradation during purification (e.g., on a silica column). | Acidic sites on silica gel can protonate the alkene, leading to rearrangement or polymerization. | Use high-purity, neutral or basic silica gel. Alternatively, use neutral alumina for chromatography. |

| Poor stability in storage; formation of peroxides. | The electron-rich alkene can react with atmospheric oxygen to form explosive peroxide derivatives [6]. | Store under an inert atmosphere (N2/Ar), in the dark, and with stabilizers like BHT. Test for peroxides regularly. |

| Inconsistent analytical results (NMR, MS). | The compound may exist as a mixture of isomers if isomerization has occurred. | Use a gentle analytical technique like GC-MS to check for isomer purity before use. |

Workflow for Reaction Optimization

The following diagram outlines a general logical workflow for troubleshooting and optimizing a reaction, which you can adapt for your specific process involving this compound.

How to Proide Deeper Technical Information

To build out detailed experimental protocols, I suggest you take these steps:

- Consult Specialized Databases: Search commercial chemical supplier catalogs (e.g., Sigma-Aldrich, TCI Chemicals) for this compound. They sometimes provide basic handling and storage recommendations.

- Access Patent Literature: Patents are a key source of non-academic synthetic procedures. Search platforms like Google Patents, USPTO, or Espacenet using the CAS number (5909-75-1) or the compound name.

- Review Broader Context: The search results confirm that the reactivity of your compound will be heavily influenced by its alkene functionality. Key factors to study further are alkene stability trends [2] and the potential for it to participate in ene reactions [3] [5] or thiol-ene "click" chemistry [4].

References

- 1. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 2. Alkene Stability Increases With Substitution – Master Organic Chemistry [masterorganicchemistry.com]

- 3. - Wikipedia Ene reaction [en.wikipedia.org]

- 4. Thiol- ene “click” reactions and recent applications in polymer and... [pubs.rsc.org]

- 5. : Definition, Example and Mechanism Ene Reaction [chemistrylearner.com]

- 6. BJOC - Cyclization–endoperoxidation cascade reactions of dienes... [beilstein-journals.org]

Basic Chemical Information for 1-Ethoxypent-1-ene

The table below summarizes the available data for 1-Ethoxypent-1-ene from the search results.

| Property | Value / Description |

|---|---|

| CAS Number | 5909-75-1 [1] |

| Molecular Formula | C₇H₁₄O [1] |

| Molecular Weight | 114.19 g/mol [1] |

| IUPAC Name | This compound [1] |

| Canonical SMILES | CCCC=COCC [1] |

| Synonyms | 1-ETHOXY-1-PENTENE, this compound [1] |

Key Storage Considerations and Inferred Stability

While direct data is unavailable, the molecular structure provides clues about its potential stability issues. The compound is an enol ether, characterized by an alkene group attached to an oxygen atom (-C=C-O-). This structure is generally known to be reactive.

The following diagram illustrates the primary decomposition pathway you must guard against for this class of compounds.

Based on this reactivity, the following storage guidelines are recommended:

- Protect from Moisture and Acids: The compound is likely moisture-sensitive. It can hydrolyze in the presence of even trace amounts of water or acids, leading to decomposition into pentanal and ethanol [2].

- Use Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent contact with atmospheric moisture and oxygen.

- Select Suitable Container Materials: Use glass containers with airtight seals. Avoid containers or liners that may leach acidic components.

Recommended Experimental Stability Assessment

To obtain concrete data for your specific batch, you can implement the following experimental protocols.

Protocol for Forced Degradation Study

This test accelerates aging under various stress conditions to predict stability and identify degradation products.

- Stress Conditions:

- Heat: Expose the sample to elevated temperatures (e.g., 40°C, 60°C).

- Humidity: Place the sample in a controlled humidity chamber (e.g., 75% relative humidity).

- Acid/Base: Add small, controlled amounts of acid or base to an aliquot in solution.

- Oxidation: Expose the sample to an oxidative atmosphere.

- Analysis Method: Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the concentration of this compound and the appearance of degradation products over time.

- Key Metrics: Calculate the percentage of the parent compound remaining after specific time intervals under each stress condition.

Protocol for Routine Storage and Handling

This procedure ensures consistency and minimizes decomposition during daily use.

- Handling: Perform all handling in a glovebox or under a nitrogen atmosphere using standard Schlenk line techniques.

- Solvents: Use anhydrous solvents from sealed systems.

- Short-term Storage: For daily use, seal the container with a septum and secure it with Parafilm. Store in a cool, dry place, such as a desiccator.

References

Understanding Air Sensitivity and Your Compound

Air-sensitive chemicals, including many ethers and organometallic compounds, can decompose, ignite, or cause violent reactions upon exposure to air or moisture [1]. Proper handling is critical for safety and experimental success.

The table below summarizes key information for 1-Ethoxy-1-pentene.

| Property | Description |

|---|---|

| IUPAC Name | 1-ethoxypent-1-ene [2] |

| Molecular Formula | C₇H₁₄O [2] [3] |

| Molecular Weight | 114.19 g/mol [2] |

| Canonical SMILES | CCCC=COCC [2] |

| Potential Hazards | Likely flammable and moisture-sensitive; may decompose upon exposure to air or water. |

Core Techniques for Handling Air-Sensitive Reagents

The following workflows and best practices are essential for safely working with compounds like 1-Ethoxy-1-pentene.

The Schlenk Line Technique

The Schlenk line (a vacuum/inert gas manifold) is a core tool. The fundamental operation is the "evacuate-refill cycle" to replace the reactive atmosphere inside glassware with an inert gas like nitrogen or argon [4].

The diagram below illustrates the steps for preparing a vessel using this cycle.

Transferring Reagents from Sealed Bottles

Reagents are often supplied in specialized packaging like AcroSeal bottles, which have a septum to limit exposure [1].

Method: Using a Syringe and Inert Gas

- Pressurize the bottle: Inject a dry inert gas (N₂ or Ar) into the bottle through the septum [1].

- Withdraw the liquid: With the gas pressure maintained, insert a second needle or use the same one to withdraw the required volume of liquid [1].

- Transfer: Quickly transfer the liquid to your prepared reaction vessel.

Best Practice: Using a double-tipped (double) needle is often more efficient. One tip is connected to the inert gas source, and the other is inserted into the receiving flask, allowing the reagent to be transferred smoothly under a positive pressure of inert gas.

Experimental Setup and Solvent Preparation

Using Dry and Degassed Solvents

The quality of your solvent is critical. Using a solvent contaminated with water or oxygen can ruin your experiment and create hazards [1]. The most effective method for degassing is the freeze-pump-thaw technique [4]:

- Freeze: Place the solvent in a Schlenk flask or thick-walled vessel. Seal it and immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen [4].

- Pump: Open the flask to the vacuum line for 2-3 minutes to evacuate the headspace [4].

- Thaw: Close the flask tap to isolate it from the vacuum. Remove it from the liquid nitrogen and allow the solvent to thaw. As it thaws, dissolved gases escape into the headspace [4].

- Repeat: This cycle should be performed at least three times to ensure thorough degassing [4].

Setting Up a Reaction

The diagram below outlines the logical workflow for preparing and running a reaction with an air-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is the minimum number of evacuate-refill cycles I should perform on my glassware? A1: You should perform a minimum of three cycles. Each cycle exponentially reduces the amount of reactive atmospheric gases (O₂, H₂O) remaining in the vessel [4].

Q2: Can I use a rubber septum to seal my flask on the Schlenk line instead of a glass stopper? A2: It is not recommended for prolonged use under high vacuum. Rubber septa do not hold a vacuum as well and can be sucked into the flask, exposing your reaction to air. A greased, ground-glass stopper is the preferred sealing method [4].

Q3: My air-sensitive reagent is in a sealed bottle, but I don't have a double-tipped needle. How can I transfer it? A3: You can use a single syringe. First, pressurize the bottle by injecting inert gas. Then, without removing the needle, tilt the bottle and slowly withdraw the liquid. This method is less ideal than using two needles or a double-tipped needle, as it can lead to pressure fluctuations, but it is a common workaround [1].

Q4: Why is it crucial to open the gas line slowly when backfilling a vessel? A4: Opening the gas line too quickly creates a rapid pressure change that can suck the oil from the Schlenk line's bubbler into the manifold. This contaminates the line and your reaction, and is a time-consuming problem to fix [4].

Safety and Troubleshooting Guide

| Problem | Possible Cause | Solution & Preventive Action |

|---|---|---|

| Oil is sucked into Schlenk manifold | Gas line opened too quickly during backfill [4]. | Open the gas tap slowly; watch the bubbler and close tap if oil rises [4]. |

| Reagent decomposition or no reaction | Glassware not thoroughly dry/deoxygenated; solvent contaminated with H₂O/O₂ [1]. | Ensure glassware is clean, dry, and cycled 3x; use properly dried/degassed solvents [1]. |

| Unexpected precipitation or color change | Reaction with air/moisture; side reactions producing undesired products [1]. | Double-check integrity of seals and septa; ensure positive inert gas pressure is maintained. |

| Difficulty withdrawing reagent from bottle | Loss of pressure in the bottle [1]. | Ensure you are pressurizing the bottle adequately with inert gas before withdrawal [1]. |

| Fire or ignition upon reagent exposure to air | Handling of a pyrophoric material [1]. | STOP: Immediately secure the area. Use appropriate PPE and Class D fire extinguishers. Only work with pyrophoric reagents after specialized training. |

References

- 1. - Air Chemistry: Practical and Safety Considerations Sensitive [fishersci.ca]

- 2. CAS 5909-75- 1 -Ethoxy- 1 -pentene - Alfa Chemistry 1 [alfa-chemistry.com]

- 3. 5-Ethoxy- -pentene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Tips and Tricks for the Lab: Air - Sensitive ... - ChemistryViews [chemistryviews.org]

Troubleshooting 1-Ethoxypent-1-ene Polymerization: A Technical Guide

This guide addresses common challenges in polymerizing 1-Ethoxypent-1-ene and related vinyl ethers or acrylates, drawing on general principles of polymerization control.

Uncontrolled Runaway Reaction

Problem: The reaction becomes exothermic and uncontrollable, leading to potential safety hazards and failed batches [1] [2].

Solutions:

- Implement Robust Cooling: Ensure your reactor cooling system has sufficient capacity to handle the maximum potential heat release. For exothermic reactions, the heat generation rate must not exceed the system's cooling capacity [2].

- Use Inhibitors: Introduce chemical inhibitors to suppress uncontrolled polymerization. Common inhibitors like MEHQ (Monomethyl Ether Hydroquinone) or phenothiazine are added to monomers during storage and transport to prevent self-polymerization [3] [2].

- Add Quench Systems: Design and install a fast-acting emergency quench system (e.g., rapid injection of cold solvent or inhibitor solution) to terminate the reaction instantly if a runaway is detected [1].

Low Monomer Conversion

Problem: The reaction does not proceed to completion, leaving a high percentage of unreacted monomer.

Solutions:

- Optimize Initiator System: Re-evaluate the type and concentration of your radical initiator. Consider using controlled radical polymerization techniques (e.g., Cu-mediated RDRP) for better control over molecular weight and conversion [4].

- Purify Monomer: Purify the this compound monomer to remove impurities or stabilizers that may act as retarders. Retarders slow the reaction without completely suppressing it [3] [2].

- Control Reaction Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as oxygen can inhibit many radical polymerization processes [2].

Uncontrolled Branching or Cross-Linking

Problem: The polymer has an ill-defined structure, high polydispersity, or becomes gel-like.

Solutions:

- Optimize Reaction Conditions: Lower the reaction temperature or monomer concentration to reduce the likelihood of side reactions involving reactive double bonds in the polymer side chains [4].

- Select Appropriate Method: For monomers with susceptible double bonds (like terpenoid acrylates), techniques such as Cu wire-mediated RDRP have been shown to offer better control over the polymer structure compared to standard free radical polymerization [4].

Agitator Seal Failure During Pressure Rise

Problem: The mechanical seal on the reactor agitator fails during a pressure excursion, releasing vapors into the work area [1].

Solutions:

- Review Seal Pressure Rating: Ensure the pressure rating of the agitator seal is higher than that of the pressure relief devices (e.g., bursting discs). This ensures that during an over-pressure event, vapors are directed to a safe location via the relief system, not into the plant [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety systems needed for a lab-scale polymerization reactor? A robust safety setup should include [1]:

- Adequately Sized Relief System: A pressure relief valve and bursting disc rated for the maximum exothermic pressure.

- Emergency Quench: A fast, reliable method to inject a reaction killer.

- Proper Alarm Systems: Area evacuation alarms that are loud, automatically activated, and located away from potential vapor release points.

Q2: How do I choose an inhibitor for my monomer? The choice depends on the monomer and storage conditions.

- Common Inhibitors: MEHQ, TBC (4-t-butylcatechol), Hydroquinone, Phenothiazine [3] [2].

- Oxygen Dependence: The effectiveness of many inhibitors (e.g., MEHQ) depends on the presence of dissolved oxygen. For long-term storage, ensure the monomer headspace contains air [3] [2].

- Inhibitor Removal: Remember to remove or account for the inhibitor before initiating polymerization, typically by passing the monomer through an inhibitor-removal column.

Q3: Why is my molecular weight distribution (Đ) too broad? High polydispersity (Đ > 1.3-1.5 for controlled polymerizations) indicates poor reaction control. Potential causes include [4]:

- Inefficient Initiator: The initiator may be decomposing too quickly or slowly for your temperature.

- Side Reactions: The monomer may have functional groups (e.g., allylic double bonds) that lead to chain transfer or branching.

- Inhomogeneous Mixing: Poor agitation leads to temperature and concentration gradients.

Experimental Protocols for Polymerization Setup

Protocol 1: Standard Free Radical Polymerization with Safety This protocol outlines a general method for free radical polymerization of acrylate-type monomers, adaptable for lab-scale experiments [4].

- Reagent Setup: In a fume hood, place the monomer (e.g., 10-20 wt% in a suitable solvent like toluene or cyclohexane) and thermal initiator (e.g., V-601 at 1.0 mol% relative to monomer) in a dried reaction flask.

- Purge and Inert Atmosphere: Seal the flask and purge the system with inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen, a known inhibitor.

- Initiation and Reaction: Immerse the reaction vessel in a pre-heated oil bath at the initiator's decomposition temperature (e.g., 70°C for V-601). Stir vigorously.

- Monitoring: Monitor reaction temperature with a probe and track conversion over time via NMR or GC.

- Termination: After the desired time, cool the reaction rapidly in an ice bath. Isolate the polymer by precipitation into a non-solvent (e.g., methanol) and dry under vacuum.

Protocol 2: Inhibitor Effectiveness Test This method tests the induction time caused by an inhibitor [2].

- Prepare Sample: Charge a small, instrumented reaction calorimeter (e.g., an ARC cell) with monomer and a known amount of initiator.

- Run Experiment: Heat the sample under adiabatic conditions and monitor the temperature and pressure.

- Analyze Data: The "induction time" is the period before a sharp rise in temperature and pressure occurs. A longer induction time indicates more effective inhibition.

Polymerization Inhibitor Data

The table below summarizes common inhibitors used in industrial practice [3] [2].

| Inhibitor Name | Abbreviation | Typical Monomers Stabilized | Key Mechanism & Notes |

|---|---|---|---|

| Monomethyl Ether Hydroquinone | MEHQ | Styrene, Acrylic Acid, Acrylates | Requires dissolved O₂ to form peroxy radicals; common for storage/transport [3]. |

| 4-tert-Butylcatechol | TBC | Styrene | Effective antioxidant; often used in distillation processes [3]. |

| Hydroquinone | HQ | Vinyl Acetate, Acrylics | Free-radical scavenger; can be less soluble [2]. |

| Phenothiazine | PTZ | Acrylic Acid, Methacrylates | Works by chain termination; effective in the absence of oxygen [2]. |

Experimental Workflow for Polymerization Troubleshooting

For a systematic approach to diagnosing polymerization issues, follow this workflow. It emphasizes safety checks and methodical parameter optimization.

Key Principles for Successful Polymerization

Successful polymerization requires meticulous attention to several core principles. Safety is paramount when working with exothermic reactions and potentially hazardous monomers [1] [2]. Always prioritize understanding the thermal hazards of your system. Monomer purity and stabilization are equally critical; know whether your monomer contains an inhibitor and remove it if necessary for reaction initiation [3] [2]. Finally, methodical process optimization is the key to achieving the desired polymer properties, as small changes in temperature, initiator concentration, or solvent can have significant effects on the outcome [4].

References

- 1. runaway Polymerisation , May 1992 - HSE reaction [hse.gov.uk]

- 2. Inhibition of Free Radical Polymerization : A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor Modeling - Styrene and Butyl... Polymerization Reactions [iomosaic.com]

- 4. Radical polymerisation and thiol– ene post- polymerisation ... [pubs.rsc.org]

analyzing 1-Ethoxypent-1-ene purity in lab

Analytical Method Selection and Workflow

For a lab setting up purity analysis for 1-Ethoxypent-1-ene (CAS 5909-75-1), you must first establish a verified analytical method [1]. The core workflow involves:

For purity and related substances analysis, a Gas Chromatography (GC) method is typically appropriate [2] [3]. If the method is from a pharmacopoeia (like USP) or a validated supplier, you must perform Method Verification to demonstrate your lab's capability [1]. The key parameters to verify are Specificity and Precision [1].

Key Parameters for Method Verification

The table below summarizes the core parameters and acceptance criteria for verifying a GC purity method.

| Verification Parameter | Description & Purpose | Experimental Procedure & Acceptance Criteria [4] [2] [5] |

|---|

| Specificity | Ensures the method can distinguish the analyte from any interfering components. | Procedure: Inject diluent (blank), a standard solution of this compound, and the test sample. Compare chromatograms. Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The peak from the test sample is pure and matches the standard. | | Precision | Demonstrates the closeness of results from multiple measurements of the same sample. | Procedure: Prepare and inject six replicate samples of a homogeneous test solution. Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the peak area (or % purity) for the six replicates should be not more than 2.0%. | | System Suitability | Verifies that the chromatographic system is performing adequately at the time of the test. | Procedure: Before sample analysis, inject five or six replicate injections of a standard solution. Acceptance Criteria: The %RSD of the peak areas should be NMT 2.0%. Other parameters like theoretical plates and tailing factor should also meet pre-defined criteria. |

Troubleshooting Common GC Issues

Here are common problems and systematic steps for diagnosis and resolution.

| Issue | Potential Causes | Troubleshooting Actions |

|---|

| Poor Peak Shape (Tailing) | • Active sites in column/inlet • Column contamination • Incorrect injector liner | • Confirm system suitability test failures [2]. • Perform maintenance: cut column end, replace liner, clean injector [6]. • Use a more deactivated GC liner/column. | | Low Precision (High %RSD) | • Injection technique • Leaks in the system • Unstable detector/baseline | • Use autosampler if possible; ensure consistent manual injection technique. • Check for system leaks, especially at the column connections. • Ensure detector gases are pure and flows are stable. | | No Peak or Low Response | • Incorrect method parameters • Sample degradation • Detector issue | • Verify method parameters (inlet temperature, detector temperature, gas flows). • Check sample stability under the analysis conditions. • Check detector function with a known standard. |

Frequently Asked Questions (FAQs)